molecular formula C11H10F3N3O2 B1389508 Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1171919-18-8

Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1389508
CAS No.: 1171919-18-8
M. Wt: 273.21 g/mol
InChI Key: WUPTXGFCVLFIOA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 6 and an amino (-NH₂) group at position 3, with an ethyl ester at position 2. This structure combines electron-withdrawing (-CF₃) and electron-donating (-NH₂) groups, making it a versatile intermediate in medicinal chemistry, particularly for anticancer and antimicrobial agent development .

Properties

IUPAC Name

ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)8-9(15)17-5-6(11(12,13)14)3-4-7(17)16-8/h3-5H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPTXGFCVLFIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157816
Record name Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-18-8
Record name Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to understand the role of trifluoromethyl groups in biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes.

  • Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The imidazo[1,2-a]pyridine scaffold is highly modifiable. Key analogs differ in substituents at positions 3, 6, and 8, as well as ester groups (ethyl vs. methyl). Below is a comparative analysis:

Table 1: Substituent Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Position 3 Position 6 Position 8 Ester Group Molecular Weight Purity (%) Source (Evidence)
Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -NH₂ -CF₃ -H Ethyl 258.20 95–97
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -H -CF₃ -Cl Ethyl 292.65 95
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -Br -CF₃ -H Ethyl 322.10 98
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 860457-99-4) -H -CF₃ -H Ethyl 258.20 95
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -H -CF₃ -H Methyl 244.17 ≥95
Key Observations:

Trifluoromethyl Group :

  • The -CF₃ group at position 6 is conserved across most analogs, contributing to metabolic stability and electron-deficient aromatic systems .

Ester Group Variations :

  • Methyl esters (e.g., methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) reduce steric bulk compared to ethyl esters, possibly enhancing solubility .
Table 2: Representative Yields and Conditions
Compound Yield (%) Key Reagents/Conditions Reference
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate 75–80 Suzuki coupling, Pd catalysis
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 27 p-tolylboronic acid, flash chromatography
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 98 NBS, DMF, 80°C

Physicochemical and Pharmacological Properties

  • Melting Points: Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: 132–136°C .
  • The amino group in the target compound may enhance binding affinity compared to halogenated analogs . Trifluoromethyl groups generally improve metabolic stability and membrane permeability .

Biological Activity

Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₁₀F₃N₃O₂
  • CAS Number : 1171919-18-8
  • Melting Point : 219-220°C
  • Hazard Classification : Irritant
PropertyValue
FormulaC₁₁H₁₀F₃N₃O₂
Melting Point219-220°C
HazardIrritant

Synthesis

This compound can be synthesized through various methods, including microwave-assisted synthesis and traditional heating methods. The synthesis often involves the reaction of appropriate imidazo compounds with trifluoromethylating agents and subsequent carboxylation.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of imidazo compounds, including derivatives like this compound. For instance, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may interfere with cell proliferation and induce cell cycle arrest in cancer cells. In a study involving triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), certain derivatives showed significant growth inhibition with minimal effects on non-tumorigenic cells .
  • Case Studies :
    • Study on Cell Viability : A derivative similar to this compound was tested for its effects on cell viability using the sulforhodamine B assay. Results indicated that the compound reduced the viable cell number in TNBC cells significantly compared to controls .
    • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with specific concentrations led to an increase in the G0/G1 phase and a decrease in S phase cells, suggesting a mechanism that disrupts normal cell cycle progression without triggering apoptosis .

Other Biological Activities

In addition to antitumor properties, compounds in the imidazopyridine family have been explored for their potential as:

  • Antimicrobial Agents : Some derivatives exhibit activity against bacterial strains.
  • Anti-inflammatory Agents : Research indicates possible applications in treating inflammatory conditions.

Research Findings

A summary of key findings from recent studies on this compound includes:

Study FocusFindings
Antitumor ActivitySignificant growth inhibition in TNBC cell lines
Cell Cycle ImpactInduction of G0/G1 phase arrest
CytotoxicityMinimal effect on non-tumorigenic cells

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?

  • Methodology : A two-step approach is often used:

Substitution reactions : React ethyl bromopyruvate with 3-chloro-5-(trifluoromethyl)pyridin-2-amine to form the imidazo[1,2-a]pyridine core. Optimized conditions (e.g., solvent, temperature) yield intermediates with >85% efficiency .

Amination : Introduce the amino group at position 3 via nucleophilic substitution or catalytic amination.

  • Characterization : Structures are confirmed using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, with LC-MS for mass validation .

Q. How is the purity and structural integrity of this compound verified?

  • Analytical techniques :

  • NMR spectroscopy : 1H NMR^1 \text{H NMR} resolves aromatic protons (δ 7.0–9.0 ppm) and ethyl ester signals (δ 1.2–4.5 ppm) .
  • LC-MS : Monitors molecular ion peaks (e.g., [M+1]+^+) and detects impurities (<2%) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What are the typical solvents and catalysts used in its synthesis?

  • Solvents : DMF, THF, or ethanol for solubility and reaction efficiency .
  • Catalysts : Palladium on carbon (hydrogenation) or N-chlorosuccinimide (chlorination) for functional group interconversions .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts like 8-chloro derivatives?

  • Strategies :

  • Temperature control : Maintaining 40–60°C during cyclization minimizes undesired chlorination .
  • Stoichiometric adjustments : Use 1.2 equivalents of 3-chloro-5-(trifluoromethyl)pyridin-2-amine to avoid unreacted intermediates .
  • Workup protocols : Celite filtration and column chromatography (e.g., silica gel, hexane/EtOAc) isolate the target compound in >90% purity .

Q. What contradictions exist in reported yields for multi-step syntheses, and how can they be resolved?

  • Data conflicts : Yields for ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate range from 80% (BASF protocol) to <70% in smaller-scale studies .
  • Resolution : Scale-dependent factors (e.g., heat distribution in batch reactors) require kinetic studies. In-line 1H NMR^1 \text{H NMR} monitors reaction progress dynamically .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic insight : The CF3_3 group’s electron-withdrawing nature deactivates the pyridine ring, necessitating stronger catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings. Computational DFT studies predict regioselectivity at position 6 .

Pharmacological and Application-Focused Questions

Q. What biological activities are reported for imidazo[1,2-a]pyridine derivatives?

  • Key findings :

  • Anticancer agents : Derivatives inhibit PI3Kα (IC50_{50} < 50 nM) and CDK2/cyclin E, with SAR studies highlighting the necessity of the trifluoromethyl group for binding .
  • Antiviral/anticonvulsant : Modifications at position 3 (e.g., sulfonyl groups) enhance blood-brain barrier penetration .

Q. How can the amino group at position 3 be functionalized for targeted drug delivery?

  • Methodology :

  • Protection/deprotection : Use Boc groups to temporarily shield the amine during coupling reactions .
  • Bioconjugation : Attach PEG linkers or antibody fragments via NHS ester chemistry for tumor-specific targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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